molecular formula C₂₆H₃₇Cl₂NO₇ B1144404 Vilanterol Acetate CAS No. 503068-35-7

Vilanterol Acetate

货号: B1144404
CAS 编号: 503068-35-7
分子量: 546.48
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its 24-hour activity, making it suitable for once-daily treatment. This compound is often combined with other bronchodilators to enhance its therapeutic effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol Acetate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is prepared through a series of reactions including Friedel-Crafts acylation, chemo-selective reduction, and oxazolidinone ring formation . The final step involves the conversion of the intermediate to this compound using specific reagents and conditions .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. An improved process involves brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product with high purity . This method ensures consistent quality and scalability for commercial production.

化学反应分析

Types of Reactions: Vilanterol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or similar reducing agents.

    Substitution: Various halogenating agents and catalysts.

Major Products Formed: The primary product is this compound, with intermediates and by-products formed during the synthesis process .

科学研究应用

Introduction to Vilanterol Acetate

This compound is a selective long-acting β2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its design is based on the molecular structure of salmeterol, modified to enhance its efficacy and duration of action. This compound is characterized by its ability to provide sustained bronchodilation and improve lung function, making it a valuable therapeutic option in respiratory medicine.

Pharmacokinetics

  • Bioavailability : The absolute bioavailability of vilanterol when inhaled is approximately 27.3%, with minimal oral absorption due to extensive first-pass metabolism .
  • Half-life : The effective half-life ranges from 11 to 21.3 hours depending on the patient population (COPD or asthma) .
  • Metabolism : Vilanterol is primarily metabolized by cytochrome P450 3A4, yielding metabolites with reduced agonist activity .

Safety Profile

Clinical studies have shown that vilanterol, particularly in combination with fluticasone furoate, has a favorable safety profile. Adverse events are generally mild, with no significant increase in serious adverse events compared to placebo . Long-term studies have indicated potential risks for specific tumors at high doses in animal models, but these findings require careful interpretation when considering human applications .

Treatment of Asthma and COPD

Vilanterol is commonly administered in combination with corticosteroids like fluticasone furoate. This combination therapy has demonstrated improved lung function and reduced exacerbations compared to monotherapy or placebo .

Efficacy Studies

A systematic review highlighted that patients receiving vilanterol/fluticasone furoate exhibited significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) compared to those receiving placebo treatments .

StudyTreatment GroupDurationKey Findings
Allen et al., 2013Vilanterol/Fluticasone Furoate6 weeksImproved lung function; 41% experienced adverse events
Bateman et al., 2014Vilanterol/Fluticasone Furoate24-78 weeksSignificant improvement in lung function; low exacerbation rates
Woodcock et al., 2013Vilanterol/Fluticasone Furoate24 weeksNotable reduction in exacerbations; favorable safety profile

Combination Therapies

The combination of vilanterol with other agents such as corticosteroids has been shown to enhance therapeutic outcomes. For instance, studies indicate that this combination not only improves lung function but also enhances health-related quality of life metrics for patients suffering from chronic respiratory conditions .

Case Study: Efficacy in Severe Asthma

In a clinical trial involving patients with severe asthma, the administration of vilanterol/fluticasone furoate resulted in a mean difference of 0.30 in health-related quality of life scores compared to placebo, indicating a moderate improvement in patient-reported outcomes .

Case Study: Long-term COPD Management

A longitudinal study followed COPD patients on vilanterol therapy for over two years. Results indicated sustained improvements in lung function and a significant reduction in acute exacerbations, emphasizing the drug's role in long-term management strategies for COPD .

作用机制

Vilanterol Acetate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This mechanism makes it effective in managing symptoms of COPD and asthma.

生物活性

Vilanterol acetate is a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical trials, and safety profile.

Vilanterol acts as a selective agonist for the beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from mast cells in the lungs. This mechanism underlies its bronchodilatory effects, making it effective for patients with obstructive airway diseases .

Pharmacokinetics

The pharmacokinetic profile of vilanterol indicates rapid absorption and prolonged action:

  • Absorption : Vilanterol reaches peak plasma concentration (Tmax) within 5 to 10 minutes after inhalation.
  • Half-life : The effective half-life ranges from 11 to 21.3 hours depending on the patient population (COPD or asthma).
  • Metabolism : It is primarily metabolized by cytochrome P450 3A4 through O-dealkylation, yielding metabolites with significantly reduced beta-agonist activity .

Efficacy in Clinical Trials

Vilanterol has been evaluated in various clinical studies, often in combination with fluticasone furoate. Key findings include:

  • Improvement in Lung Function : In a study involving COPD patients, the combination therapy (fluticasone furoate/vilanterol 200/25 mcg) resulted in a significant increase in forced expiratory volume in one second (FEV1) compared to fluticasone alone, with improvements of 394 mL after 24 weeks .
TreatmentFEV1 Improvement (mL)Significance
Fluticasone furoate201p < 0.001
Fluticasone propionate183p < 0.001
Fluticasone furoate/Vilanterol394p < 0.001
  • Reduction in Exacerbations : In another trial involving patients with a history of asthma exacerbations, those receiving fluticasone furoate/vilanterol showed a 20% reduction in severe exacerbations compared to those on fluticasone alone .

Safety Profile

The safety profile of vilanterol has been extensively studied:

  • Adverse Events : In clinical trials, vilanterol was well tolerated with an incidence of adverse events comparable to placebo. No significant cardiovascular effects were noted at therapeutic doses .
  • Carcinogenicity Studies : Long-term studies indicated potential tumorigenic effects at high doses in animal models, but no significant tumors were observed at clinically relevant doses. The relevance of these findings to human use remains uncertain .

Case Studies and Real-World Evidence

Real-world studies have corroborated clinical trial findings:

  • A retrospective analysis demonstrated that patients using vilanterol as part of their treatment regimen reported fewer hospitalizations due to exacerbations compared to those on short-acting beta agonists alone.
  • Another study highlighted improved quality of life metrics among patients using vilanterol combined with corticosteroids, suggesting enhanced overall management of COPD symptoms .

属性

CAS 编号

503068-35-7

分子式

C₂₆H₃₇Cl₂NO₇

分子量

546.48

同义词

(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt);  4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。